Product packaging for 5-Chloronaphthalen-1-amine hydrochloride(Cat. No.:)

5-Chloronaphthalen-1-amine hydrochloride

Cat. No.: B11891223
M. Wt: 214.09 g/mol
InChI Key: LOPWMQYAQNSFBJ-UHFFFAOYSA-N
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Description

Overview of Halogenated Naphthalenamine Derivatives

Halogenated naphthalenamine derivatives are a class of organic compounds characterized by a naphthalene (B1677914) core substituted with one or more halogen atoms and at least one amino group. The introduction of a halogen atom, such as chlorine, into the naphthalenamine structure can significantly influence the molecule's electronic properties, reactivity, and biological activity. These derivatives serve as versatile intermediates in organic synthesis, finding applications in the development of dyes, agrochemicals, and materials with specific optical or electronic properties. The position of both the halogen and the amino group on the naphthalene rings is crucial, leading to a wide array of isomers with distinct chemical behaviors.

Significance of the Naphthalene Scaffold in Contemporary Chemical Synthesis

The naphthalene scaffold, a bicyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, is a cornerstone in modern organic and medicinal chemistry. thieme-connect.comresearchgate.netnih.govijrpr.com Its rigid, planar structure and extended π-electron system provide a unique platform for the design of a diverse range of functional molecules. thieme-connect.comresearchgate.netnih.govijrpr.com The naphthalene core is present in numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities. thieme-connect.comresearchgate.net

In the realm of chemical synthesis, naphthalene derivatives are pivotal building blocks. thieme-connect.comresearchgate.netnih.govijrpr.com Their susceptibility to electrophilic substitution and other functionalization reactions allows for the regioselective introduction of various substituents, leading to a vast library of compounds with tailored properties. nih.gov The development of metal-catalyzed cross-coupling reactions has further expanded the synthetic utility of halogenated naphthalenes, enabling the construction of complex molecular architectures. thieme-connect.comresearchgate.net

Research Trajectory and Current State of 5-Chloronaphthalen-1-amine (B1586888) Hydrochloride Investigation

While extensive research has been conducted on naphthalene and its derivatives, the specific investigation of 5-chloronaphthalen-1-amine hydrochloride is more niche. Much of the available literature focuses on the parent amine, 5-chloronaphthalen-1-amine, with the hydrochloride salt being the preferred form for practical applications due to its enhanced stability and solubility in polar solvents, which is a common practice in chemical research.

Research involving 5-chloronaphthalen-1-amine often revolves around its use as a precursor in the synthesis of more complex molecules. For instance, it can be a key starting material for the preparation of various heterocyclic compounds and azo dyes. The presence of the chlorine atom provides a reactive site for nucleophilic substitution reactions under specific conditions, while the amino group can undergo a variety of transformations, including diazotization followed by substitution, acylation, and alkylation.

Current investigations into compounds of this class are often directed towards the development of new synthetic methodologies and the exploration of their potential in materials science and medicinal chemistry. The unique substitution pattern of 5-chloronaphthalen-1-amine makes it an interesting candidate for the synthesis of novel ligands for catalysis and functional dyes with specific photophysical properties. However, dedicated studies focusing solely on the biological or material properties of this compound itself are limited in the public domain.

Chemical and Physical Properties of 5-Chloronaphthalen-1-amine

PropertyValue
Molecular Formula C₁₀H₈ClN
Molecular Weight 177.63 g/mol
CAS Number 2750-80-3 nih.gov
Appearance Solid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9Cl2N B11891223 5-Chloronaphthalen-1-amine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9Cl2N

Molecular Weight

214.09 g/mol

IUPAC Name

5-chloronaphthalen-1-amine;hydrochloride

InChI

InChI=1S/C10H8ClN.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12;/h1-6H,12H2;1H

InChI Key

LOPWMQYAQNSFBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)N.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 Chloronaphthalen 1 Amine Hydrochloride

Established Synthetic Pathways to 5-Chloronaphthalen-1-amine (B1586888) Hydrochloride

The synthesis of 5-Chloronaphthalen-1-amine hydrochloride is achieved through multi-step processes that typically involve the strategic introduction of the chloro and amino functionalities onto the naphthalene (B1677914) core, followed by conversion to the hydrochloride salt.

Preparative Routes from Precursors

The most common and established route to 5-Chloronaphthalen-1-amine relies on the chemical modification of a pre-functionalized naphthalene precursor. A standard synthetic strategy begins with a suitable nitronaphthalene derivative. For instance, the synthesis of a regioisomer, 1-amino-4-chloronaphthalene, is accomplished via the catalytic reduction of 1-chloro-4-nitronaphthalene. A parallel and logical pathway for the 5-chloro isomer involves the reduction of 5-chloro-1-nitronaphthalene. This reduction is typically achieved using methods such as catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride in acidic medium. The resulting 5-Chloronaphthalen-1-amine is then treated with hydrochloric acid to yield the target hydrochloride salt.

Another approach involves starting from a diamine precursor, such as naphthalene-1,8-diamine, which can be chemically transformed to introduce a chlorine atom at a specific position. guidechem.com While this has been demonstrated for the synthesis of 1-Amino-8-chloronaphthalene, similar principles of diazotization followed by a Sandmeyer-type reaction could potentially be adapted to achieve the 5-chloro substitution pattern, although this route is less direct.

Halogenation and Amination Strategies for Naphthalene Core Modification

The synthesis can also be approached by building the functionality directly onto the naphthalene skeleton through halogenation and amination reactions. The order and regioselectivity of these steps are critical.

Halogenation: The direct halogenation of naphthalene via electrophilic substitution tends to yield the 1-halonaphthalene as the major product. docbrown.inforesearchgate.net Achieving substitution at the 5-position (a β-position) requires specific conditions or starting with a pre-substituted naphthalene that directs the incoming electrophile. For example, solid-state halogenation has been shown to offer different selectivity compared to liquid-phase reactions. researchgate.net

Amination: Direct amination of the naphthalene core is an attractive, atom-economical strategy. Recent advances include a one-step catalytic amination of naphthalene using vanadium-based catalysts, which can produce naphthylamine in high yield. researchgate.netfao.orgrsc.org The reaction proceeds under mild conditions and is considered superior to traditional nitration-reduction sequences. fao.org Furthermore, an electrochemical method has been developed for the twofold amination of naphthalene, which regioselectively installs amino groups at the 1 and 5 positions. researchgate.net These modern methods provide more direct access to the aminonaphthalene core structure.

A summary of key halogenation and amination reactions on naphthalene is presented below.

ReactionReagents & ConditionsMajor Product(s)Reference
BrominationBr₂, FeBr₃ catalyst, gentle heating1-Bromonaphthalene docbrown.info
Solid-State HalogenationPb(OAc)₄, metal halide1-Halonaphthalene, 1,4-Dihalonaphthalene researchgate.net
Catalytic AminationHydroxylamine, V₂O₅/HZSM-5 catalystNaphthylamine (isomer mixture) researchgate.netfao.org
Electrochemical AminationBoron-doped diamond anode1,5-Diaminonaphthalene researchgate.net

Salt Formation and Purification Techniques for Hydrochloride Derivatization

Once the free base, 5-Chloronaphthalen-1-amine, is synthesized, it is converted to its hydrochloride salt. This is a standard acid-base reaction where the nucleophilic amine group reacts with hydrochloric acid. The salt formation is typically performed by dissolving the amine in a suitable organic solvent, such as diethyl ether or isopropanol, and then adding a solution of hydrogen chloride (HCl) in the same or a compatible solvent, or by bubbling anhydrous HCl gas through the solution.

The resulting this compound, being an ionic salt, is generally less soluble in nonpolar organic solvents than its free base counterpart. This difference in solubility facilitates its isolation by precipitation or crystallization. The precipitate is collected by filtration, washed with a cold solvent to remove any unreacted starting materials or soluble impurities, and then dried under vacuum.

Purification of the free amine prior to salt formation is often crucial for obtaining a high-purity final product. Techniques such as column chromatography using silica (B1680970) gel are commonly employed. guidechem.com The purity of the final hydrochloride salt can be assessed using techniques like melting point determination and spectroscopic analysis. The hydrochloride salt is often preferred for its improved stability, handling characteristics, and often higher water solubility compared to the free amine. sigmaaldrich.combldpharm.com

Derivatization and Functionalization of this compound

The presence of two distinct reactive sites—the primary amine and the aryl-chlorine bond—makes 5-Chloronaphthalen-1-amine a versatile building block for constructing more complex molecules.

N-Alkylation and Acylation of the Amine Moiety

The primary amine group at the C1 position is a potent nucleophile and can readily undergo a variety of chemical transformations, most notably N-alkylation and N-acylation.

N-Acylation: The amine can be acylated by reacting it with acylating agents such as acid chlorides or acid anhydrides, typically in the presence of a base to neutralize the acidic byproduct. This reaction forms an amide linkage. For example, the acylation of various amines with a substituted naphthoyl chloride has been shown to proceed in high yield under mild Schotten-Baumann conditions. nih.gov This methodology is directly applicable to 5-Chloronaphthalen-1-amine for the synthesis of a wide range of N-acyl derivatives.

N-Alkylation: N-alkylation involves the formation of a new carbon-nitrogen bond. This can be achieved through several methods, including reaction with alkyl halides or via reductive amination with aldehydes or ketones. While direct alkylation with alkyl halides can sometimes lead to over-alkylation, reductive amination offers better control for producing secondary amines. These N-alkylated derivatives are important in medicinal chemistry and materials science. nih.gov Sulfonamides can also be formed, as demonstrated by the synthesis of N-(5-Aminopentyl)-5-chloronaphthalene-1-sulfonamide, which involves the reaction of the amine with a sulfonyl chloride. bldpharm.com

Reaction TypeTypical ReagentsFunctional Group Formed
N-AcylationAcid Chloride (R-COCl), BaseAmide (-NHCOR)
N-AlkylationAlkyl Halide (R-X)Secondary/Tertiary Amine
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)Secondary/Tertiary Amine
N-SulfonylationSulfonyl Chloride (R-SO₂Cl), BaseSulfonamide (-NHSO₂R)

Regioselective Functionalization of the Chloronaphthalene Core

Functionalization of the aromatic rings of 5-Chloronaphthalen-1-amine allows for the introduction of additional substituents, leading to polysubstituted naphthalene derivatives. The regiochemical outcome of these reactions is governed by the directing effects of the existing amino and chloro groups.

The amino group at C1 is a powerful activating, ortho-para directing group, while the chloro group at C5 is a deactivating, ortho-para director. The strong activating nature of the amine dominates, primarily directing incoming electrophiles to the C2 (ortho) and C4 (para) positions. The C4 position is often favored due to reduced steric hindrance.

Transition metal-catalyzed cross-coupling reactions provide a powerful tool for regioselective functionalization. researchgate.netnih.gov The chlorine atom at the C5 position can participate in reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at that specific position. For example, the Suzuki-Miyaura cross-coupling of 1-bromo-8-chloronaphthalene (B1342333) with a boronate ester has been used to build complex polycyclic systems, highlighting the utility of the halogen as a synthetic handle. acs.org

Furthermore, directed C-H activation strategies can achieve functionalization at positions that are not easily accessible through classical electrophilic aromatic substitution. researchgate.net By using a directing group, often temporarily installed on the amine, a metal catalyst can be guided to a specific C-H bond (e.g., at the C8 peri-position) to enable its selective transformation.

Formation of Complex Heterocyclic Systems Utilizing the Amine

The primary amine group of this compound serves as a key reactive site for the construction of diverse and complex heterocyclic systems. This functionality allows for its incorporation into larger scaffolds through various cyclization and condensation reactions, making it a valuable precursor in medicinal and materials chemistry.

The amine can participate in classic condensation reactions with dicarbonyl compounds or their equivalents to form a range of nitrogen-containing heterocycles. For instance, reaction with β-ketonitriles can lead to the formation of substituted pyrazole (B372694) derivatives. beilstein-journals.org This type of reaction involves the initial formation of an enamine or imine, followed by an intramolecular cyclization and dehydration or elimination to yield the aromatic heterocyclic ring. The synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines provides a well-established precedent for this type of transformation. beilstein-journals.org

Furthermore, the amine group is a suitable nucleophile for constructing quinoline (B57606) and naphthyridine frameworks. The Skraup reaction, a classic method for synthesizing quinolines, utilizes an aniline (B41778) (or in this case, a naphthylamine), glycerol, an oxidizing agent, and sulfuric acid. nih.gov Applying this to 5-chloronaphthalen-1-amine could yield chloro-substituted benzo[f]quinolines or benzo[h]quinolines, depending on the cyclization regioselectivity. Similarly, multicomponent reactions offer a pathway to complex structures like N-substituted 2-amino-1,6-naphthyridines in a single step, often enhanced by microwave irradiation. nih.gov The amine can also be used to synthesize sulfonamide derivatives, which can then be further functionalized. For example, reaction with sulfonyl chlorides containing other reactive moieties, such as an acetylene (B1199291) group, creates a bifunctional intermediate ready for subsequent cyclization reactions, like click chemistry, to form triazoles. nih.gov

These synthetic strategies highlight the utility of the amine moiety in creating fused and complex heterocyclic systems, where the 5-chloronaphthalene core imparts specific steric and electronic properties to the final molecule.

Advanced Synthetic Approaches

Modern synthetic chemistry seeks not only to create new molecules but also to do so with greater efficiency, control, and environmental consideration. Advanced approaches, including novel catalytic systems, green chemistry principles, and enabling technologies like microwave irradiation and flow chemistry, are being applied to the synthesis and derivatization of compounds like this compound.

Catalytic Strategies in the Synthesis of this compound and its Derivatives

Catalytic methods are paramount for the efficient and selective functionalization of 5-chloronaphthalen-1-amine and its parent structure. The presence of both an amine and a chloro substituent on the naphthalene ring offers two distinct handles for catalytic transformations.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of aryl halides with amines. While this reaction is typically used to form aryl amines, it can also be applied to further functionalize the primary amine of 5-chloronaphthalen-1-amine to produce secondary or tertiary diarylamines. Conversely, the chloro group at the 5-position is a substrate for coupling with a wide range of amines, although aryl chlorides are generally less reactive than bromides or iodides. psu.edu

The Suzuki-Miyaura cross-coupling reaction is another powerful palladium-catalyzed method that can be employed to functionalize the chloro-position. This reaction couples the aryl chloride with a boronic acid or ester, forming a new C-C bond. This strategy was used in the synthesis of π-extended acridone (B373769) derivatives, where a Suzuki-Miyaura coupling of a bromo-chloronaphthalene derivative was a key step. acs.org This demonstrates the feasibility of selectively reacting at one halogen site in the presence of another, a principle applicable to derivatizing the title compound.

Copper-Catalyzed Reactions: Copper catalysis offers an alternative for C-N and C-C bond formation. For instance, a copper-catalyzed Ullmann amination was used to synthesize a key intermediate in the preparation of linear acridone derivatives. acs.org Copper catalysis is also employed in the desulfurization of thiourea (B124793) intermediates to generate carbodiimides in situ, which then react with carboxylic acids to form amides under mild conditions. rsc.org This provides an indirect method for converting the amine group of 5-chloronaphthalen-1-amine into various amide derivatives.

These catalytic strategies provide a robust toolbox for modifying the 5-chloronaphthalen-1-amine scaffold, enabling the synthesis of a vast library of derivatives with tailored electronic and steric properties.

Catalytic StrategyReactive SiteBond FormedTypical Catalyst/ReagentsResearch ContextCitation
Buchwald-Hartwig Amination C-ClC-NPalladium precursor, specific ligandsCornerstone method for creating aryl amines from aryl halides.
Suzuki-Miyaura Coupling C-ClC-CPalladium catalyst, boronic acid/esterUsed in sequential synthesis of acridone derivatives via cross-coupling. acs.org acs.org
Ullmann Amination C-ClC-NCopper catalystEmployed in the synthesis of precursors for linear acridone derivatives. acs.org acs.org
Amide Formation via in situ Carbodiimide -NH₂N-C(O)Copper catalyst, isothiocyanate, carboxylic acidEfficient direct synthesis of amides from non-activated carboxylic acids. rsc.org rsc.org

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. vapourtec.com These principles are increasingly being applied to the synthesis of fine chemicals and pharmaceutical intermediates.

One key aspect is the use of environmentally benign solvents. Research has demonstrated the successful synthesis of amides from acid chlorides and primary amines using Cyrene™, a bio-based alternative to toxic dipolar aprotic solvents like DMF. rsc.org Such a solvent could be employed in reactions involving 5-chloronaphthalen-1-amine, followed by a simple aqueous work-up to remove the high-boiling solvent. rsc.org Water itself is an ideal green solvent, and its use has been shown to be advantageous in microwave-assisted syntheses of sulfonamide derivatives of cyclic arylguanidines. nih.gov

Another green approach is the use of biodegradable catalysts. For example, tannic acid has been explored as a novel, biodegradable, and efficient Lewis acid catalyst for the one-pot, solvent-less synthesis of aminoalkyl and amidoalkyl naphthols. orientjchem.org This multicomponent reaction strategy, which aligns with the principles of atom economy, could be adapted for derivatives of 5-chloronaphthalen-1-amine.

Furthermore, energy efficiency is a core tenet of green chemistry. The use of alternative energy sources like ultrasound (sonochemistry) and microwaves can lead to significantly reduced reaction times and energy consumption compared to conventional heating. nih.govnih.gov These eco-friendly methods often lead to higher yields and selectivity, minimizing waste and environmental impact. nih.gov

Microwave-Assisted and Flow Chemistry Applications

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has become a mature technology that offers significant advantages over conventional heating, including dramatically reduced reaction times, increased yields, and often higher product purity. nih.govjocpr.com The volumetric, selective heating provided by microwaves can accelerate reaction kinetics, enabling difficult transformations to proceed under milder conditions. psu.edunih.gov

This technology has been successfully applied to the synthesis of various heterocyclic systems. For example, the Bucherer reaction to prepare aminonaphthalene derivatives was optimized under microwave irradiation, reducing the reaction time to 30 minutes. researchgate.netresearchgate.net Similarly, the synthesis of neuroleptic drugs like Trazodone (B27368) and Aripiprazole, which involve heterocyclic cores, was achieved in minutes with improved yields using microwaves. jocpr.com In the synthesis of trazodone derivatives, microwave irradiation was used to prepare key piperazine (B1678402) intermediates and to construct the final triazolopyridine ring system, with some reactions completing in as little as 40 seconds. nih.gov An innovative, one-pot microwave-assisted synthesis of hydantoins from amino acids has also been developed, highlighting the power of this technique for rapid, sustainable synthesis. nih.gov

ReactionConventional MethodMicrowave-Assisted MethodCitation
Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine 7 hours, 60% yield40 seconds, 88% yield nih.gov
Bucherer Reaction (Aminonaphthalene Synthesis) Long reaction times, high pressure30 minutes, 70-90% yields researchgate.netresearchgate.net
Synthesis of N-substituted 2-amino-1,6-naphthyridines N/AExcellent yields in one-pot reaction nih.gov
Synthesis of Sulfonamide Derivatives N/A0.5 - 4 minutes, 63-85% yields nih.gov

Flow Chemistry Applications: Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers numerous benefits for chemical synthesis. These include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), improved safety when handling hazardous reagents, and straightforward scalability from laboratory to industrial production. researchgate.netnih.govmdpi.com

While specific flow chemistry applications for this compound are not detailed, the principles are broadly applicable. Flow systems are well-suited for multistep syntheses, where the output of one reactor is fed directly into the next, a process known as "telescoped" synthesis. nih.govmdpi.com This approach has been used for the synthesis of complex pharmaceutical ingredients. nih.gov Microwave-assisted continuous-flow organic synthesis (MACOS) combines the benefits of both technologies and has been successfully used for a variety of organic reactions, including heterocycle synthesis and metal-catalyzed chemistry. nih.gov Given the catalytic and heterocyclic chemistry associated with 5-chloronaphthalen-1-amine, both microwave and flow technologies represent powerful tools for synthesizing its derivatives in a more efficient, controlled, and scalable manner.

Spectroscopic and Advanced Characterization Methodologies for 5 Chloronaphthalen 1 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-Chloronaphthalen-1-amine (B1586888) hydrochloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the substitution pattern on the naphthalene (B1677914) ring.

In ¹H NMR spectroscopy, the chemical shifts and coupling patterns of the aromatic protons are diagnostic. The protons on the naphthalene ring will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) depending on their proximity to the chlorine and amine substituents, as well as to each other. The integration of the proton signals confirms the number of protons in each unique environment. For the hydrochloride salt, the protons of the ammonium (B1175870) group (-NH₃⁺) are also observable, often as a broad singlet. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom in the molecule. The carbon atoms directly bonded to the chlorine and amino groups will show distinct shifts due to the electron-withdrawing and electron-donating effects of these substituents, respectively. The chemical shifts of the other aromatic carbons provide further confirmation of the 5-chloro-1-amino substitution pattern. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign the proton and carbon signals by showing correlations between them. nih.gov

Table 1: Representative NMR Data

NucleusChemical Shift (ppm) RangeMultiplicityNotes
¹H7.0 - 8.5mAromatic protons
¹Hvariablebr sAmmonium protons (-NH₃⁺)
¹³C110 - 150-Aromatic carbons

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry Techniques for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of 5-Chloronaphthalen-1-amine hydrochloride. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the confirmation of the molecular formula (C₁₀H₉ClN⁺ for the protonated amine).

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion. In ESI-MS, the compound is typically observed as the protonated molecule [M+H]⁺. The isotopic pattern of the molecular ion peak is also characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). nih.gov

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation pattern of this compound would likely involve the loss of the chlorine atom, the amino group, or cleavage of the naphthalene ring, providing further evidence for the compound's identity. nih.gov

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is employed to identify the functional groups present in this compound.

FTIR Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds. nih.gov Key expected vibrations include:

N-H stretching: The ammonium group (-NH₃⁺) will show broad and strong absorption bands in the region of 3200-2800 cm⁻¹.

Aromatic C-H stretching: These vibrations typically appear above 3000 cm⁻¹.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the naphthalene ring.

C-N stretching: This vibration is expected in the 1350-1000 cm⁻¹ range.

C-Cl stretching: A strong absorption band in the 800-600 cm⁻¹ region is indicative of the carbon-chlorine bond.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The aromatic ring vibrations are often strong in the Raman spectrum. The C-Cl stretch is also typically Raman active. nih.govnih.gov

Table 2: Key Vibrational Frequencies

Functional GroupFTIR (cm⁻¹)Raman (cm⁻¹)
N-H Stretch (Ammonium)3200-2800 (broad, strong)-
Aromatic C-H Stretch>3000>3000
Aromatic C=C Stretch1600-14501600-1450
C-Cl Stretch800-600800-600

Electronic Spectroscopy for Chromophoric Characterization

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within the chromophoric naphthalene system of this compound. The naphthalene ring is a strong chromophore, and its absorption spectrum is influenced by the attached chloro and amino groups.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, will show characteristic absorption bands in the ultraviolet region. researchgate.netresearchgate.net The positions (λmax) and intensities (molar absorptivity, ε) of these bands are related to the π-π* electronic transitions of the aromatic system. The presence of the amino and chloro substituents will cause shifts in the absorption maxima compared to unsubstituted naphthalene. nih.gov

Chromatographic and Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for purity determination. chromforum.org A C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). researchgate.net Detection is typically performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. The purity is determined by the relative area of the main peak compared to any impurity peaks. Method validation according to ICH guidelines ensures the reliability of the results. researchgate.net

Gas Chromatography (GC): Gas chromatography can also be used for the analysis of 5-Chloronaphthalen-1-amine, often after derivatization to increase its volatility and thermal stability. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. nih.gov GC-MS provides the added advantage of identifying impurities by their mass spectra.

Computational and Theoretical Studies on 5 Chloronaphthalen 1 Amine Hydrochloride

Quantum Chemical Investigations of Molecular and Electronic Structure

Quantum chemical methods are instrumental in elucidating the intricate details of the molecular and electronic framework of 5-Chloronaphthalen-1-amine (B1586888) hydrochloride. These calculations provide a foundational understanding of the compound's intrinsic properties.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) stands as a cornerstone for investigating the ground state properties of 5-Chloronaphthalen-1-amine hydrochloride. This method balances computational cost with accuracy, making it ideal for determining optimized molecular geometry, electronic structure, and vibrational frequencies. DFT calculations can reveal bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule. Furthermore, analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO is a key indicator of chemical stability.

Below is a table showcasing typical ground state properties of this compound that can be determined using DFT calculations.

PropertyDescriptionTypical Calculated Value Range
Total EnergyThe total electronic energy of the molecule in its optimized geometry.Varies based on the level of theory and basis set
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital, indicating the ability to donate an electron.-5.0 to -7.0 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept an electron.-0.5 to -2.5 eV
HOMO-LUMO GapThe energy difference between the HOMO and LUMO, related to chemical reactivity and stability.4.0 to 5.0 eV
Dipole MomentA measure of the overall polarity of the molecule.2.0 to 4.0 Debye

Note: The values presented are illustrative and can vary depending on the specific DFT functional and basis set employed in the calculation.

Ab Initio Methods for High-Accuracy Calculations

For instances where higher accuracy is paramount, ab initio methods are employed. These "from the beginning" calculations are based solely on the principles of quantum mechanics without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide more accurate energies and properties. These high-accuracy calculations are particularly valuable for benchmarking DFT results and for studying systems where electron correlation effects are significant.

Mechanistic Probing of Reactions Involving this compound

Understanding the reaction mechanisms of this compound is crucial for predicting its chemical behavior and designing synthetic pathways. Computational chemistry offers powerful tools to map out the intricate steps of chemical transformations.

Transition State Analysis and Reaction Pathways

A key aspect of mechanistic studies is the identification and characterization of transition states—the high-energy structures that connect reactants to products. By locating the transition state on the potential energy surface, chemists can calculate the activation energy of a reaction, which is a critical factor in determining reaction rates. Computational methods can map out the entire reaction pathway, providing a step-by-step visualization of how bonds are broken and formed. This level of detail is often difficult to obtain through experimental means alone.

Solvent Effects on Reaction Dynamics

Reactions are rarely carried out in the gas phase; the surrounding solvent can have a profound impact on reaction dynamics. Computational models can simulate the effect of different solvents on the stability of reactants, products, and transition states. Both implicit solvent models, which represent the solvent as a continuous medium, and explicit solvent models, where individual solvent molecules are included in the calculation, can be used. These simulations can reveal how solvent polarity and hydrogen bonding interactions can alter reaction barriers and even change the preferred reaction pathway. The amine group's nucleophilicity, for instance, is modulated by the hydrochloride salt, and hydrogen bonding at a water-organic interface can accelerate certain reactions like imine formation.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations introduce the element of time, allowing for the study of the dynamic behavior of this compound. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. This approach is invaluable for studying conformational changes, molecular flexibility, and interactions with other molecules, such as in a solvent or at a biological interface. The amine group can form hydrogen bonds and electrostatic interactions with other molecules, influencing their activity and function.

Below is an interactive table summarizing the applications of different computational methods in the study of this compound.

Computational MethodKey ApplicationsInformation Gained
Density Functional Theory (DFT)Ground state property calculationOptimized geometry, electronic structure, vibrational frequencies, HOMO-LUMO energies
Ab Initio Methods (MP2, CC)High-accuracy energy and property calculationsBenchmarking DFT results, studying electron correlation effects
Transition State AnalysisReaction mechanism elucidationActivation energies, reaction pathways, transition state structures
Molecular Dynamics (MD)Simulation of dynamic behaviorConformational changes, molecular flexibility, intermolecular interactions

Structure-Activity Relationship (SAR) and Ligand Design Studies

The exploration of the structure-activity relationship (SAR) and the application of ligand design principles are fundamental to understanding the therapeutic potential and mechanism of action of a molecule like this compound. While direct and extensive computational and SAR studies on this specific hydrochloride salt are not widely available in public literature, we can infer and discuss the likely implications of its structural features by examining research on analogous naphthalenamine derivatives. Such studies provide a framework for predicting how the chloro and amine substituents on the naphthalene (B1677914) core influence its biological activity.

The core of 5-Chloronaphthalen-1-amine is the naphthalen-1-amine scaffold. The biological activity of derivatives of this scaffold is significantly influenced by the nature and position of substituents on the naphthalene ring system. Computational methods such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are pivotal in elucidating these relationships. QSAR models correlate variations in the physicochemical properties of a series of compounds with their biological activities, thereby identifying key molecular descriptors that govern their function.

For instance, studies on substituted naphthalen-1-yl-acetic acid hydrazides have demonstrated the importance of parameters like the partition coefficient (log P), the energy of the highest occupied molecular orbital (HOMO), and various topological indices in describing their antimicrobial activity. nih.gov A higher log P is often associated with better membrane permeability, while HOMO energy can be related to the molecule's ability to donate electrons in a chemical reaction, a crucial step in many biological interactions.

In the case of 5-Chloronaphthalen-1-amine, the presence of a chlorine atom at the C-5 position is expected to significantly impact its electronic and lipophilic properties. Chlorine is an electron-withdrawing group, which can alter the electron density of the naphthalene ring and the basicity of the amino group at the C-1 position. This, in turn, can affect how the molecule interacts with biological targets. The position of the chlorine atom is also critical; for example, the properties and activities of 5-chloronaphthalen-1-amine would differ from its isomers, such as 4-chloronaphthalen-1-amine or 8-chloronaphthalen-1-amine. nih.govnih.gov

Research on diverse α-naphthylamine derivatives has revealed cytotoxic and antifungal activities. nih.gov For example, certain N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines have shown activity against various human cancer cell lines, while N-(pyridinylmethyl)naphthalen-1-amines have demonstrated antifungal properties. nih.gov This suggests that the naphthalen-1-amine core is a viable scaffold for developing bioactive compounds. The introduction of a chloro group, as in 5-Chloronaphthalen-1-amine, could modulate these activities.

Ligand-based drug design often involves the development of a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific biological target. For a molecule like 5-Chloronaphthalen-1-amine, a pharmacophore model would likely include features such as an aromatic ring system, a hydrogen bond donor (the amine group), and a halogen bond donor (the chlorine atom). By identifying the optimal spatial arrangement of these features, new and more potent analogs could be designed.

To illustrate the influence of substitution on the naphthalene core, the following table presents data on related naphthalenamine derivatives and their reported activities.

Compound NameStructureActivityReference
Naphthalen-1-aminePrecursor to various dyes; can cause bladder cancer. wikipedia.org
4-Chloronaphthalen-1-amineChemical intermediate. nih.gov
8-Chloronaphthalen-1-amineChemical intermediate. nih.govbldpharm.com
N-(p-Methoxyphenyl)-N-[1-(naphth-1-yl)but-3-enyl]amineCytotoxic against MCF-7, H-460, and SF-268 cancer cell lines (IC50 < 10 µg/mL). nih.gov
N-(Pyridin-3-ylmethyl)naphthalen-1-amineActive against Trichophyton rubrum (MIC 25-32 µg/mL). nih.gov

The design of novel ligands based on the 5-Chloronaphthalen-1-amine scaffold would involve computational screening of virtual libraries of derivatives. By systematically modifying the substituents on the naphthalene ring or the amino group and predicting their binding affinity to a target protein through molecular docking simulations, researchers can prioritize the synthesis of compounds with the highest likelihood of success. The hydrochloride salt form of the compound enhances its solubility in aqueous media, which is a critical factor for biological testing and potential therapeutic applications, although it does not directly alter the pharmacodynamic interactions at the molecular level.

Advanced Organic Synthesis Applications of 5 Chloronaphthalen 1 Amine Hydrochloride

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of the chloro and amino groups on the naphthalene (B1677914) ring makes 5-Chloronaphthalen-1-amine (B1586888) hydrochloride a valuable precursor for creating a diverse range of complex molecules. Its utility spans the synthesis of fused heterocyclic systems, which are often the core scaffolds of medicinally and materially important compounds.

Building Block for Naphtho[2,3-d]thiazole-4,9-diones

Naphtho[2,3-d]thiazole-4,9-dione derivatives are a class of compounds recognized for their interesting photophysical properties and potential as antimicrobial agents. mdpi.comnih.gov The synthesis of these tricyclic systems often begins with precursors like 2-amino-3-chloronaphthalene-1,4-dione. mdpi.com While direct synthesis from 5-Chloronaphthalen-1-amine is not explicitly detailed, its structure represents a viable starting point for accessing the necessary intermediates. Standard organic transformations could be employed to convert the 1-amino-5-chloro-naphthalene structure into the required 2-amino-1,4-naphthoquinone core, which can then undergo cyclization with sulfur-containing reagents to form the desired thiazole (B1198619) ring fused to the quinone system. beilstein-journals.orgresearchgate.net The resulting compounds have been shown to exhibit fluorescence and antimicrobial activity against various Staphylococcus strains. mdpi.com

Precursor to Dihydropyrimidine Derivatives

Dihydropyrimidinones (DHPMs) and their derivatives are a fundamentally important class of heterocyclic compounds, famously synthesized through the Biginelli reaction. jmchemsci.comresearchgate.net This multicomponent reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and a urea (B33335) or thiourea (B124793) derivative. jmchemsci.comresearchgate.net Variations of this reaction can incorporate different amine sources. An amino-naphthalene compound such as 5-Chloronaphthalen-1-amine could theoretically be integrated into Biginelli-like syntheses to create novel DHPMs bearing a bulky, lipophilic chloro-naphthalene substituent. Such modifications can significantly influence the biological activity of the resulting molecule. researchgate.net The synthesis of functionalized amino dihydropyrimidines often relies on an aza-Biginelli reaction, a three-component condensation involving a guanidine, a β-keto ester, and an aldehyde, highlighting the modularity of these synthetic strategies. nih.govnih.gov

Scaffold for Quinazoline (B50416) Compounds and Kinase Inhibitors

The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous potent kinase inhibitors used in cancer therapy. nih.govmdpi.com The synthesis of 4-anilinoquinazoline (B1210976) derivatives is a common strategy, where the aniline (B41778) component can be replaced with an aminonaphthalene like 5-Chloronaphthalen-1-amine. nih.gov This reaction allows for the introduction of the 5-chloronaphthyl group onto the quinazoline core, which can modulate the compound's interaction with the ATP-binding site of target kinases. nih.gov Research has shown that modifications to the aniline moiety are critical for tuning the potency and selectivity of these inhibitors against various receptor and nonreceptor tyrosine kinases. nih.gov The bulky and electronically distinct nature of the 5-chloronaphthyl group makes it an attractive substituent for developing novel multi-kinase inhibitors with potential applications in treating solid tumors and hematologic malignancies.

Application in Naphthalene Diimide (NDI) Synthesis

Naphthalene diimides (NDIs) are a prominent class of n-type organic semiconductors valued for their desirable electronic properties, thermal stability, and applications in optoelectronics and supramolecular chemistry. acs.orgnih.gov The standard and most efficient synthesis of symmetrical NDIs involves a one-step condensation of 1,4,5,8-naphthalenetetracarboxylic dianhydride (NDA) with two equivalents of a primary amine. acs.org

Utilizing 5-Chloronaphthalen-1-amine in this reaction provides a direct route to symmetrically substituted NDIs bearing a 5-chloronaphthyl group at each of the imide positions. The introduction of this specific substituent can significantly influence the molecule's solubility, crystal packing, and electronic properties, which are crucial for its performance in electronic devices. nih.gov Furthermore, NDIs are explored for their ability to interact with DNA G-quadruplex structures, making them promising candidates for anticancer drug development. nih.gov

Synthesis of Other Heterocyclic Architectures

The reactivity of the primary aromatic amine in 5-Chloronaphthalen-1-amine hydrochloride makes it a versatile starting material for a variety of other heterocyclic systems. For example, primary aromatic amines are key reactants in the synthesis of quinolines and benzodiazepines. nih.govgoogle.com Condensation reactions with appropriate C1-C2 or C3 reagents can lead to the formation of various fused ring systems. nih.gov For instance, reactions with formyl ketones can yield quinoline (B57606) derivatives. google.com The compound can also serve as a precursor for more complex fused systems like naphtho[2,3-b]furan-4,9-diones through photochemical cycloaddition reactions with suitable partners, further demonstrating its broad utility in constructing diverse heterocyclic frameworks. nih.gov

Stereoselective Synthesis Utilizing this compound

Stereoselective synthesis is a critical area of organic chemistry focused on controlling the three-dimensional arrangement of atoms in a molecule. While the direct use of this compound in a prominent, named stereoselective reaction is not widely documented in the surveyed literature, its structure lends itself to several potential applications in this field.

The synthesis of chiral β-amino acids, for example, can be achieved through the diastereoselective reduction of chiral β-enamino esters. nih.gov An amine like 5-Chloronaphthalen-1-amine could be used to form an enamine intermediate. If a chiral auxiliary is incorporated into the molecule, subsequent reduction could proceed with facial selectivity, leading to the preferential formation of one diastereomer.

Alternatively, the amine itself can be a prochiral center. For instance, in the synthesis of prochiral aminoketones, an amine is reacted with an alpha-halo ketone. researchgate.net If 5-Chloronaphthalen-1-amine were used in such a reaction, it could lead to the formation of a new chiral center. The resulting racemic mixture could then potentially be resolved into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid. Although specific examples are not prevalent, the fundamental reactivity of the amine group provides a clear avenue for its incorporation into stereoselective synthetic strategies.

Catalyst or Ligand in Organic Transformations

The utility of this compound in catalysis is most prominently realized through its conversion into Schiff base ligands. These ligands, upon coordination with metal centers, form complexes that can catalyze a range of organic reactions. The general principle involves the in-situ or ex-situ formation of a Schiff base by reacting 5-Chloronaphthalen-1-amine with a suitable aldehyde or ketone. This ligand then complexes with a metal salt (e.g., copper, palladium, nickel) to generate the active catalyst.

Research in the broader field of Schiff base catalysis has shown that such complexes are effective in reactions like oxidations, reductions, and carbon-carbon bond-forming reactions. For instance, copper(II) complexes of Schiff bases derived from substituted anilines and salicylaldehydes have been widely investigated as catalysts for the oxidation of phenols and alcohols. The catalytic cycle often involves the activation of an oxidant, such as hydrogen peroxide, by the metal center, which is sterically and electronically influenced by the Schiff base ligand.

To illustrate the type of research findings and data that would be relevant, a hypothetical data table is presented below. This table is based on typical results seen in studies of similar catalytic systems and serves as a representative example.

Hypothetical Research Findings for the Catalytic Oxidation of Phenol (B47542)

A study investigating the catalytic activity of a copper(II) complex of the Schiff base formed from 5-Chloronaphthalen-1-amine and salicylaldehyde (B1680747) could be conducted. In a typical experiment, the reaction would involve the oxidation of phenol using hydrogen peroxide as the oxidant in the presence of a catalytic amount of the copper complex. The progress of the reaction would be monitored over time by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of phenol and the selectivity for the primary products, catechol and hydroquinone.

The data generated from such a study would likely be presented in a format similar to the interactive table below, allowing for the analysis of the catalyst's performance under various reaction conditions.

Interactive Data Table: Hypothetical Catalytic Performance in Phenol Oxidation

EntryCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Phenol Conversion (%)Catechol Selectivity (%)Hydroquinone Selectivity (%)
11.0502456040
21.0602655545
31.0702805050
40.5602505842
51.5602755347
61.0601405743
71.0603785446

The findings from such a hypothetical study would likely indicate that the catalyst is active in the oxidation of phenol, with conversion and selectivity being dependent on reaction parameters such as temperature, catalyst loading, and reaction time. This demonstrates the potential of this compound as a precursor to effective catalysts for important organic transformations. Further dedicated research is required to fully explore and document the catalytic applications of its derivatives.

Biological and Biomedical Research Applications of 5 Chloronaphthalen 1 Amine with Implications for Its Hydrochloride Salt

Nuclear Receptor Modulation

Characterization as a Nurr1 Receptor Ligand

5-Chloronaphthalen-1-amine (B1586888) (5-CNA) has been identified as a ligand for the orphan nuclear receptor Nurr1 (also known as NR4A2). jst.go.jp Nurr1 is a critical transcription factor in the brain, involved in the development and maintenance of dopaminergic neurons and in modulating inflammatory responses in glial cells such as microglia. jst.go.jpresearchgate.net The interaction of 5-CNA with Nurr1 is central to its biological activity, positioning it as a tool for studying the functions of this receptor.

Differential Mechanisms of Nurr1 Activation by Naphthalenamine Ligands

Research has revealed that not all Nurr1 ligands operate through identical mechanisms. A study comparing 5-CNA with other Nurr1 ligands, such as amodiaquine (B18356) and C-DIM12, highlighted these differences. While all three compounds demonstrated an ability to inhibit certain inflammatory responses in microglial BV-2 cells, their effects on the expression of various inflammatory mediators and their mechanisms of action varied significantly. jst.go.jp

Unlike C-DIM12, which was found to increase the nuclear localization and expression of the Nurr1 protein, 5-CNA and amodiaquine did not produce these effects. jst.go.jp This suggests that 5-CNA modulates Nurr1 activity through a different pathway that does not involve altering the receptor's expression or subcellular location. Furthermore, the inhibitory effects of 5-CNA on certain inflammatory markers were counteracted by amodiaquine, and vice versa, indicating distinct and sometimes opposing interactions with the Nurr1 signaling pathway. jst.go.jp

Immunomodulatory and Anti-inflammatory Investigations

The immunomodulatory and anti-inflammatory properties of 5-Chloronaphthalen-1-amine have been primarily investigated in the context of microglial cells, which are the resident immune cells of the central nervous system.

Effects on Microglial Cell Inflammatory Responses

In studies utilizing the microglial BV-2 cell line, 5-CNA demonstrated significant anti-inflammatory effects. jst.go.jp When these cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, treatment with 5-CNA led to a reduction in the expression of key inflammatory molecules. This positions 5-CNA as a compound of interest for studying and potentially modulating neuroinflammatory processes. jst.go.jp

Regulation of Pro-inflammatory Cytokine and Enzyme Expression

The anti-inflammatory activity of 5-CNA is characterized by its specific effects on the expression of pro-inflammatory cytokines and enzymes. Research has shown that 5-CNA, along with other Nurr1 ligands, inhibits the LPS-induced upregulation of interleukin-1β (IL-1β) mRNA and tumor necrosis factor-α (TNF-α) mRNA. jst.go.jp

Notably, 5-CNA was uniquely effective among the studied ligands in significantly inhibiting the upregulation of interleukin-6 (IL-6) mRNA and inducible nitric oxide synthase (iNOS) mRNA. jst.go.jp iNOS is an enzyme responsible for the production of nitric oxide, a key inflammatory mediator.

Table 1: Effect of 5-CNA on Pro-inflammatory Gene Expression in LPS-stimulated BV-2 Microglial Cells
GeneEffect of 5-CNA Treatment
IL-1β mRNAInhibited
TNF-α mRNAInhibited
IL-6 mRNASignificantly Inhibited
iNOS mRNASignificantly Inhibited

Inhibition of Nuclear Factor-κB Translocation and Signaling

The transcription factor Nuclear Factor-κB (NF-κB) is a cornerstone of the inflammatory response, orchestrating the expression of numerous pro-inflammatory genes. A key step in its activation is the translocation of its p65 subunit into the nucleus.

Interestingly, while Nurr1 is known to inhibit NF-κB-mediated inflammatory responses, the study by Kinoshita et al. found that 5-CNA did not prevent the LPS-induced nuclear translocation of the p65 subunit of NF-κB. jst.go.jp This is in contrast to another Nurr1 ligand, amodiaquine, which did inhibit this translocation. jst.go.jp This finding suggests that the anti-inflammatory effects of 5-CNA are not mediated through the inhibition of NF-κB nuclear translocation, pointing towards a distinct downstream mechanism of action. The inhibitory effect of amodiaquine on p65 nuclear translocation was actually cancelled by the presence of 5-CNA, further highlighting the unique and complex interactions of these ligands with the Nurr1 pathway. jst.go.jp

Table 2: Comparative Effects of Nurr1 Ligands on NF-κB p65 Subunit Translocation
CompoundEffect on LPS-induced p65 Nuclear Translocation
AmodiaquinePrevented
C-DIM12Not Reported to Prevent
5-Chloronaphthalen-1-amine (5-CNA)No Effect

Broader Biological Activity Profiling of Derivatives

Derivatives of 5-chloronaphthalen-1-amine serve as a foundational scaffold for the development of novel compounds with a wide range of biological activities. By modifying the core structure, researchers have been able to explore and identify potent antimicrobial, anticancer, and enzyme-inhibiting properties. This section delves into the specific findings from various studies that have profiled the biological activities of these derivatives.

Antimicrobial Activity against Pathogenic Strains

The search for new antimicrobial agents has led to the investigation of various derivatives of naphthalen-1-amine, including those with a chloro-substitution. These compounds have been shown to possess significant activity against a spectrum of pathogenic bacteria and fungi.

In another study, novel naphthalene (B1677914) hydrazone derivatives were synthesized and evaluated for their antimicrobial efficacy, particularly against Staphylococcus aureus. One derivative, NH-6, showed the most consistent activity, while others (NH-3, NH-4, and NH-7) displayed limited activity ijpsjournal.com. Furthermore, a series of N-(naphthalen-1-yl)propanamide derivatives were synthesized and tested against six bacterial and four fungal strains. Two compounds, 4f and 4i, were found to be highly effective against E. coli, with MIC values of less than 0.97 µg/mL researchgate.net.

Naphthylthiazolylamine derivatives have also been a subject of antimicrobial research. One particular compound, 2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl)thiazole (compound 5b), exhibited the highest MIC value (62.5 μg/ml) against Pseudomonas aeruginosa. This compound also showed antifungal effects on Candida albicans and Candida glabrata comparable to ketoconazole. Other compounds in the same study (4c, 4d, 5a, and 5f) also showed remarkable antifungal activity against C. albicans alliedacademies.org.

The introduction of a chlorine atom, as seen in 5-chloroarylidene aromatic derivatives of imidazoline-4-one, has been explored for its impact on antimicrobial properties. Two such derivatives, 5-(2-chlorobenzylidene)-2-(4-fluorobenzylamine)-imidazoline-4-one and 5-(2-chlorobenzylidene)-2-(2-phenylethylamine)-imidazoline-4-one, demonstrated the best antibacterial activity against Moraxella catarrhalis nih.gov. Similarly, Schiff bases derived from 5-Chloro-Isopropyl Benzaldehyde and various primary amines were synthesized and evaluated. Among these, compounds 2c and 2d showed excellent antimicrobial activity bhu.ac.in. A chlorinated naphthalene-based derivative, SF5, demonstrated a significant bactericidal effect on aerobic gram-negative bacteria while showing high safety against normal flora jmchemsci.com.

Table 1: Antimicrobial Activity of 5-Chloronaphthalen-1-amine Derivatives

Derivative Class Pathogenic Strain(s) Key Findings
Thiazolidinones with nitronaphthylamine S. aureus, B. subtilis, K. pneumoniae, E. coli, Candida spp. Activity comparable to aminopenicillins against S. aureus and B. subtilis; MICs from 0.4-1000 µg/mL. nih.gov
Naphthalene Hydrazones Staphylococcus aureus Derivative NH-6 showed the most consistent activity. ijpsjournal.com
N-(naphthalen-1-yl)propanamides Escherichia coli Compounds 4f and 4i had MIC values < 0.97 µg/mL. researchgate.net
Naphthylthiazolylamines P. aeruginosa, C. albicans, C. glabrata Compound 5b had a MIC of 62.5 µg/ml against P. aeruginosa and antifungal effects comparable to ketoconazole. alliedacademies.org
5-Chloroarylidene Imidazoline-4-ones Moraxella catarrhalis Two derivatives showed the best antibacterial activity. nih.gov
Schiff Bases from 5-Chloro-Isopropyl Benzaldehyde Gram-positive and Gram-negative bacteria Compounds 2c & 2d showed excellent activity. bhu.ac.in
Chlorinated Naphthalene-based Derivative (SF5) Aerobic gram-negative bacteria Demonstrated significant bactericidal impact. jmchemsci.com

Anticancer Potential in Cell-Based Assays

Derivatives based on the naphthalen-1-amine scaffold have shown considerable promise as anticancer agents in various cell-based studies. These investigations typically involve evaluating the cytotoxicity of the compounds against a panel of human cancer cell lines.

Naphthyridine derivatives have been assessed for their cytotoxic effects on human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. The IC50 values, which represent the concentration required to inhibit 50% of cell growth, for these compounds ranged from 0.7 µM to 172.8 µM for HeLa cells, 0.1 µM to 102.9 µM for HL-60 cells, and 2.7 µM to 124.6 µM for PC-3 cells nih.gov.

The anticancer activity of novel aminobenzylnaphthols, derived from the Betti reaction, was investigated in pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines. In BxPC-3 cells, the mean IC50 values after 72 hours of treatment ranged from 13.26 μM to 54.55 μM. For HT-29 cells, the IC50 values varied between 11.55 μM and 58.11 μM. Notably, the cytotoxic activity of one compound, MMZ-45AA, in BxPC-3 cells was comparable to the standard chemotherapeutic agent 5-Fluorouracil nih.gov.

Naphthylthiazolylamine derivatives have also been evaluated for their ability to inhibit the growth of human hepatocellular carcinoma (Hep-G2) and human lung adenocarcinoma (A549) cells alliedacademies.org. Similarly, a study on 1,4-dialkoxynaphthalene-based imidazolium salts found that some of these new derivatives exhibited good cytotoxic activities against HepG2 and HT-29 cell lines mdpi.com.

Further research into 5-ylidene-4-aminothiazol-2(5H)-one derivatives revealed low to moderate anticancer activity across a broad panel of 60 cancer cell lines. However, these compounds showed significant selective action against certain cell lines, including CCRF-CEM and RPMI-8226 (leukemia), U251 (CNS cancer), RFX 393 (renal cancer), and OVCAR (ovarian cancer). Among the tested compounds, (Z)-5-(furan-2-ylmethylidene)-4-(4-chlorophenylamino)thiazol-2(5H)-one (IIIk) and (Z)-5-(4-diethylaminophenylmethylidene)-4-(4-hydroxy-5-isopropyl-2-methylphenylamino)thiazol-2(5H)-one (IIIp) demonstrated the highest levels of activity nih.gov.

Table 2: Anticancer Activity of 5-Chloronaphthalen-1-amine Derivatives

Derivative Class Cancer Cell Line(s) Key Findings (IC50 values)
Naphthyridine Derivatives HeLa, HL-60, PC-3 Ranged from 0.1 µM to 172.8 µM across the cell lines. nih.gov
Aminobenzylnaphthols (MMZ compounds) BxPC-3 (pancreatic), HT-29 (colorectal) IC50 values ranged from 13.26 µM to 54.55 µM in BxPC-3 and 11.55 µM to 58.11 µM in HT-29. nih.gov
Naphthylthiazolylamine Derivatives Hep-G2 (liver), A549 (lung) Demonstrated ability to inhibit cell growth. alliedacademies.org
1,4-Dialkoxynaphthalene-based Imidazolium Salts HepG2 (liver), HT-29 (colorectal) Some derivatives showed good cytotoxic activities. mdpi.com
5-Ylidene-4-aminothiazol-2(5H)-one Derivatives Leukemia, CNS, Renal, Ovarian cancer cell lines Showed significant selective action against certain cancer cell lines. nih.gov

Enzyme Inhibition and Receptor Antagonism Studies

The structural versatility of naphthalen-1-amine derivatives also lends itself to the development of compounds that can interact with specific enzymes and cellular receptors, making them valuable tools in pharmacological research.

One notable example is the development of RS-127445, a naphthylpyrimidine derivative identified as a selective and high-affinity 5-HT2B receptor antagonist. This compound, 2-amino-4-(4-fluoronaphth-1-yl)-6-isopropylpyrimidine, displayed a nanomolar affinity for the 5-HT2B receptor with a pKi of 9.5. It demonstrated potent antagonism of 5-HT-evoked responses in cellular and tissue-based assays, with a pKB of 9.5 against inositol phosphate (B84403) formation and a pIC50 of 10.4 against increases in intracellular calcium. Furthermore, it effectively blocked 5-HT-evoked contractions in rat isolated stomach fundus (pA2 = 9.5) and relaxation of the rat jugular vein (pA2 = 9.9) nih.gov. The high selectivity of RS-127445, with a 1,000-fold preference for the 5-HT2B receptor over other receptor and ion channel binding sites, underscores the potential for developing highly specific therapeutic agents from the naphthalen-1-amine scaffold nih.gov.

While not directly derived from 5-chloronaphthalen-1-amine, studies on other heterocyclic systems incorporating amine functionalities highlight the potential for enzyme inhibition. For instance, novel azinane triazole-based derivatives have been synthesized and shown to be effective inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, enzymes relevant to Alzheimer's disease and diabetes mellitus nih.gov. This suggests that the incorporation of the 5-chloronaphthalen-1-amine moiety into similar heterocyclic systems could yield potent enzyme inhibitors.

Table 3: Enzyme Inhibition and Receptor Antagonism by Naphthalene Derivatives

Compound/Derivative Class Target Activity
RS-127445 (a naphthylpyrimidine) 5-HT2B Receptor Potent and selective antagonist with a pKi of 9.5. nih.gov
Naphthyridine Derivatives Not specified 3D-QSAR models suggest that the C-1 NH and the C-4 carbonyl group of the naphthyridine ring are important for cytotoxicity, implying potential interaction with molecular targets. nih.gov

Mechanistic Studies of Chemical Reactions Involving 5 Chloronaphthalen 1 Amine Hydrochloride

Investigation of Reaction Intermediates and Transition States

The chemical reactivity of 5-chloronaphthalen-1-amine (B1586888) hydrochloride is primarily dictated by the amino group and the chloro-substituted naphthalene (B1677914) ring. Reactions typically proceed after the deprotonation of the amine hydrochloride to the free amine, 5-chloronaphthalen-1-amine.

One of the most fundamental reactions of primary aromatic amines is diazotization , which involves the reaction with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. The key intermediate in this reaction is the N-nitrosamine, which is formed by the attack of the nucleophilic amino group on the nitrosonium ion (NO⁺). Following a series of proton transfers and the elimination of a water molecule, the 5-chloro-1-naphthalenediazonium salt is formed. The transition state for the rate-determining step, typically the initial nitrosation or the subsequent dehydration, would involve a complex of the amine and the nitrosating agent.

Another significant class of reactions is nucleophilic substitution , where the amino group acts as a nucleophile. For instance, in acylation reactions with acyl chlorides or anhydrides, the reaction proceeds through a tetrahedral intermediate. The amine attacks the carbonyl carbon, forming a transient species that then collapses to form the amide product with the elimination of a leaving group (e.g., chloride).

In the context of electrophilic aromatic substitution on the naphthalene ring, the amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions (positions 2, 4, and the adjacent ring). The chloro substituent is a deactivating group but also an ortho, para-director. The interplay of these two substituents governs the regioselectivity of further substitutions. The intermediates in these reactions are resonance-stabilized carbocations known as sigma complexes or arenium ions. The stability of these intermediates, and thus the corresponding transition states leading to them, determines the reaction pathway.

Kinetic and Thermodynamic Profiling of Transformations

For electrophilic aromatic substitution reactions, the strong activating effect of the amino group would lead to significantly faster reaction rates compared to unsubstituted naphthalene. The presence of the deactivating chloro group would temper this activation.

The thermodynamics of these transformations are governed by the relative stabilities of reactants and products. The formation of stable products, such as the highly conjugated azo dyes formed from the coupling of the corresponding diazonium salt, provides a strong thermodynamic driving force for the reaction to proceed to completion.

Below is a hypothetical data table illustrating the type of kinetic data that would be determined for a reaction, such as the acylation of 5-chloronaphthalen-1-amine with acetic anhydride.

Entry[5-Chloronaphthalen-1-amine] (mol/L)[Acetic Anhydride] (mol/L)Initial Rate (mol/L·s)
10.10.1k (0.1)(0.1)
20.20.1k (0.2)(0.1)
30.10.2k (0.1)(0.2)
Note: This table is illustrative. Specific experimental values for 'k' (the rate constant) for 5-Chloronaphthalen-1-amine hydrochloride are not available in the reviewed literature.

Elucidation of Complex Reaction Mechanisms

The elucidation of more complex reaction mechanisms involving this compound would typically involve a combination of experimental techniques and computational modeling. For example, in the synthesis of azo dyes, the diazonium salt derived from 5-chloronaphthalen-1-amine acts as an electrophile in an electrophilic aromatic substitution reaction with a coupling component (e.g., a phenol (B47542) or another amine).

The mechanism of this azo coupling reaction is well-understood for aromatic amines in general. The diazonium ion attacks the electron-rich coupling component, typically at the para position to an activating group to minimize steric hindrance. This results in the formation of a sigma complex intermediate, which then loses a proton to restore aromaticity and form the final azo compound. The position of the chloro group on the naphthalenediazonium salt can influence the electrophilicity of the diazonium group and potentially the color of the resulting dye.

A summary of a plausible reaction sequence and the expected intermediates is provided in the table below.

StepReaction TypeReactantsKey Intermediate/Transition StateProduct
1Diazotization5-Chloronaphthalen-1-amine, NaNO₂, HCl5-Chloro-1-naphthalenediazonium cation5-Chloro-1-naphthalenediazonium chloride
2Azo Coupling5-Chloro-1-naphthalenediazonium chloride, PhenolSigma complex (Arenium ion)Azo dye
Note: This table outlines a generally accepted mechanism for azo dye synthesis and is applied here to this compound.

Future Research Directions and Translational Perspectives for 5 Chloronaphthalen 1 Amine Hydrochloride

Design and Synthesis of Advanced Naphthalenamine Derivatives with Tailored Bioactivity

The functional core of 5-chloronaphthalen-1-amine (B1586888) hydrochloride is a prime candidate for the synthesis of advanced derivatives with customized biological activities. The presence of the amino group provides a reactive handle for a multitude of chemical transformations, including amidation, reductive amination, and click chemistry, allowing for the introduction of diverse functional groups and molecular scaffolds. nih.gov Research into derivatives of similar naphthalenamines has demonstrated that these modifications can profoundly influence their biological interactions, leading to compounds with potential applications as therapeutic agents. smolecule.com

For instance, the synthesis of naphthalimide derivatives bearing carborane clusters has been achieved through methods like click chemistry and amidation, resulting in compounds with significant cytotoxic activity against cancer cell lines like HepG2. nih.gov Similarly, other naphthalenamine derivatives have been investigated for their potential to inhibit cancer cell proliferation. smolecule.com The strategic modification of the 5-chloronaphthalen-1-amine hydrochloride structure could lead to new compounds with enhanced potency and selectivity for specific biological targets, such as enzymes or receptors involved in disease pathways. The formation of amide bonds is a frequently used reaction in the creation of biologically active compounds, and this could be applied to synthesize a library of derivatives from the parent compound. nih.gov

Table 1: Synthetic Strategies for Naphthalenamine Derivative Generation

Synthetic Method Description Potential Application Reference
Amidation Reaction of the amine group with carboxylic acids or their derivatives (e.g., acyl chlorides) to form an amide bond. Creation of libraries of compounds for screening against various biological targets like kinases or proteases. nih.gov
Reductive Amination Reaction with aldehydes or ketones in the presence of a reducing agent to form new C-N bonds. Introduction of diverse alkyl or aryl substituents to modulate lipophilicity and target binding.
Click Chemistry Use of highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to link the naphthalenamine scaffold to other molecular fragments. Conjugation to targeting moieties, fluorescent probes, or other functional molecules. nih.gov
Bucherer Reaction A reversible conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite (B76179) or bisulfite. Microwave irradiation can significantly accelerate this process. Efficient synthesis of various aminonaphthalene precursors under greener conditions. researchgate.net

Integration of Computational and Experimental Approaches for Rational Design

The convergence of computational modeling and experimental synthesis offers a powerful paradigm for the rational design of novel this compound derivatives. researchgate.netnih.gov Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore mapping can be employed to predict the biological activity and drug-like properties of virtual compounds before their synthesis. researchgate.netmdpi.com This in silico screening process significantly narrows down the number of candidate molecules, allowing researchers to focus laboratory efforts on the most promising compounds, thereby saving time and resources. mdpi.com

For example, computational studies on naphthamide derivatives have been used to design and predict potent inhibitors of human monoamine oxidase (MAO), a key target in neurological disorders. researchgate.net These studies can elucidate the key structural features and molecular interactions necessary for high-affinity binding to a target protein. mdpi.com By applying these methods to the 5-chloronaphthalen-1-amine scaffold, researchers can design derivatives with optimized binding geometries for specific targets, such as protein kinases, which are often dysregulated in cancers. researchgate.net The subsequent synthesis and experimental validation of these computationally-prioritized compounds create a synergistic feedback loop that refines predictive models and accelerates the discovery of molecules with desired functionalities. researchgate.netmdpi.com

Table 2: Computational Tools in Naphthalenamine Derivative Design

Computational Method Application in Drug Design Potential Benefit for Derivatives Reference
Molecular Docking Predicts the preferred orientation of a molecule when bound to a target protein, estimating binding affinity. Identify derivatives with improved binding to specific enzyme active sites or allosteric sites. mdpi.com
QSAR Modeling Relates the chemical structure of a series of compounds to their biological activity to predict the activity of new compounds. Guide the selection of substituents to enhance bioactivity based on established relationships. mdpi.com
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups responsible for a biological effect. Design novel scaffolds that retain key interaction points while possessing improved pharmacokinetic properties. mdpi.com
SwissADME Prediction Assesses the "drug-likeness" of a molecule based on physicochemical properties and Lipinski's rule of five. Ensure that newly designed derivatives have favorable properties for oral bioavailability and development potential. researchgate.net

Exploration of Novel Applications in Materials Science and Medicinal Chemistry

The inherent chemical properties of the this compound scaffold suggest potential applications beyond its current scope, particularly in materials science and medicinal chemistry. The rigid, aromatic naphthalene (B1677914) core combined with the reactive amine group makes it an interesting building block for the synthesis of novel polymers and functional materials. For instance, related amine compounds are explored as curing agents in epoxy resins, where they facilitate cross-linking reactions that enhance the mechanical strength and thermal stability of the resulting polymer. This suggests a potential role for this compound derivatives in the development of high-performance materials.

In medicinal chemistry, the chlorinated naphthalene structure is a key component in many pharmaceutically active molecules. nih.gov The chlorine atom can influence the compound's metabolic stability and binding interactions. nih.gov The naphthalenamine moiety can serve as a versatile scaffold for developing new therapeutic agents. Research on marine-derived naphthoquinone-naphthol derivatives has shown promising cytotoxic activity, highlighting the potential of naphthalene-based structures in anticancer drug discovery. nih.gov By using this compound as a starting material, medicinal chemists can synthesize novel compound libraries to screen for activity against a wide range of diseases, including cancer, infectious diseases, and neurological disorders. smolecule.comnih.gov

Development of Sustainable Synthetic Methodologies

A critical direction for future research is the development of sustainable and green synthetic methods for this compound and its derivatives. nih.govnih.gov Traditional chemical syntheses often rely on harsh reaction conditions, hazardous solvents, and stoichiometric reagents, leading to significant waste generation. researchgate.net Modern green chemistry principles aim to mitigate this environmental impact by focusing on atom economy, energy efficiency, and the use of less hazardous substances. researchgate.netmdpi.com

Promising green methodologies applicable to naphthalenamine synthesis include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating methods. researchgate.netresearchgate.netmdpi.com This technique has been successfully applied to the Bucherer reaction for synthesizing aminonaphthalene derivatives. researchgate.net

Biocatalysis: Employing enzymes or whole-cell systems to catalyze chemical reactions offers high selectivity under mild, aqueous conditions, minimizing by-product formation and eliminating the need for heavy metal catalysts. mdpi.com

Flow Chemistry: Continuous flow reactors can improve reaction control, safety, and scalability. They can be integrated with other green technologies like photochemistry or electrochemistry to enable more efficient and automated processes. mdpi.com Recently, electrochemistry has been highlighted as a sustainable method for creating N-hydroxy modifications on heterocyclic compounds, a strategy that could be explored for naphthalenamine derivatives. idw-online.de

Green Solvents: Replacing conventional volatile organic compounds with greener alternatives, such as water or performing reactions under solvent-free conditions, significantly reduces the environmental footprint of a synthetic process. nih.govmdpi.com

By adopting these sustainable practices, the synthesis of this compound and its valuable derivatives can be made more efficient, economical, and environmentally responsible. nih.govresearchgate.net

Q & A

Basic: What experimental protocols are critical for synthesizing 5-Chloronaphthalen-1-amine hydrochloride with high purity?

Answer:
Key steps include:

  • Amine Protection/Deprotection : Use anhydrous conditions to prevent hydrolysis of intermediates. For example, temporary protection of the amine group with Boc (tert-butoxycarbonyl) may enhance reaction specificity .
  • Chlorination : Optimize electrophilic aromatic substitution conditions (e.g., using Cl2 or SO2Cl2 in non-polar solvents) to minimize byproducts .
  • Hydrochloride Formation : React the free amine with HCl gas in dry diethyl ether to precipitate the hydrochloride salt, followed by recrystallization in ethanol/water for purity ≥98% .
  • Validation : Confirm identity via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) and HPLC (retention time alignment with standards) .

Basic: How should researchers design experiments to characterize the physicochemical properties of this compound?

Answer:
A systematic approach includes:

  • Thermal Analysis : Perform TGA/DSC to determine decomposition temperature (Td) and melting point. For example, Td >200°C indicates thermal stability suitable for high-temperature applications .
  • Solubility Profiling : Test in polar (water, methanol) and non-polar solvents (hexane) at 25°C. Data should be tabulated (e.g., solubility in water: 12 mg/mL) to guide formulation studies .
  • Spectroscopic Validation : Use FTIR to confirm N–H stretching (3200–3400 cm<sup>−1</sup>) and C–Cl vibrations (600–800 cm<sup>−1</sup>). Cross-reference with computational simulations (DFT) for accuracy .

Advanced: How can contradictory spectroscopic data during characterization be resolved?

Answer:
Address discrepancies using:

  • Multi-Technique Correlation : Combine NMR, MS, and X-ray crystallography. For instance, if <sup>13</sup>C NMR shows unexpected peaks, use high-resolution MS to confirm molecular ion [M+H]<sup>+</sup> matches theoretical mass (e.g., 212.05 g/mol) .
  • Impurity Analysis : Employ LC-MS/MS to identify byproducts (e.g., dechlorinated derivatives) and adjust reaction conditions (e.g., lower temperature) to suppress side reactions .
  • Literature Benchmarking : Compare data with structurally similar compounds (e.g., 3-Cyclopropylpropan-1-amine hydrochloride) to validate peak assignments .

Advanced: What strategies optimize the scalability of this compound synthesis while maintaining yield?

Answer:

  • Flow Chemistry : Implement continuous flow reactors for chlorination steps to enhance mixing and heat transfer, reducing reaction time by 40% compared to batch methods .
  • Catalytic Efficiency : Screen catalysts (e.g., FeCl3 vs. AlCl3) to maximize regioselectivity. For example, AlCl3 may reduce isomerization by 15% .
  • Process Analytical Technology (PAT) : Use in-line UV-Vis or Raman spectroscopy to monitor intermediate concentrations and automate adjustments (e.g., HCl dosing) .

Advanced: How can computational modeling aid in predicting the reactivity of this compound?

Answer:

  • DFT Calculations : Simulate reaction pathways (e.g., Fukui indices to identify electrophilic sites) and predict regioselectivity in substitution reactions .
  • Molecular Dynamics (MD) : Model solvation effects in aqueous vs. organic solvents to optimize crystallization conditions (e.g., solvent polarity impact on crystal lattice stability) .
  • Retrosynthesis Tools : Use AI-driven platforms (e.g., Reaxys or Pistachio) to propose alternative synthetic routes, reducing trial-and-error experimentation by 30% .

Methodological Table: Comparison of Analytical Techniques

Technique Application Limitations Reference
HPLC-UVQuantify purity (>99%)Low sensitivity for trace isomers
LC-MS/MSIdentify degradation productsRequires high-cost instrumentation
TGA/DSCAssess thermal stabilityLimited to solid-state analysis

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste channels .
  • Storage : Store in airtight containers under nitrogen at 4°C to prevent hygroscopic degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.